molecular formula C12H9F2N B13897232 2,4'-Difluoro-[1,1'-biphenyl]-4-amine CAS No. 1214374-10-3

2,4'-Difluoro-[1,1'-biphenyl]-4-amine

Cat. No.: B13897232
CAS No.: 1214374-10-3
M. Wt: 205.20 g/mol
InChI Key: OOYDBWKFXONWHN-UHFFFAOYSA-N
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Description

2,4’-Difluoro-[1,1’-biphenyl]-4-amine is an organic compound with the molecular formula C12H8F2N It is a derivative of biphenyl, where two fluorine atoms are substituted at the 2 and 4 positions, and an amine group is attached at the 4’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4’-Difluoro-[1,1’-biphenyl]-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for 2,4’-Difluoro-[1,1’-biphenyl]-4-amine may involve large-scale fluorination and hydrogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4’-Difluoro-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding nitro or nitrile compounds, and reduced to form secondary or tertiary amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various biphenyl derivatives, while oxidation and reduction reactions can produce nitro, nitrile, or secondary/tertiary amine compounds.

Scientific Research Applications

2,4’-Difluoro-[1,1’-biphenyl]-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4’-Difluoro-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with various biomolecules, influencing their structure and function. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4’-Difluoro-[1,1’-biphenyl]-4-amine is unique due to the combination of fluorine atoms and an amine group on a biphenyl scaffold. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

1214374-10-3

Molecular Formula

C12H9F2N

Molecular Weight

205.20 g/mol

IUPAC Name

3-fluoro-4-(4-fluorophenyl)aniline

InChI

InChI=1S/C12H9F2N/c13-9-3-1-8(2-4-9)11-6-5-10(15)7-12(11)14/h1-7H,15H2

InChI Key

OOYDBWKFXONWHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)N)F)F

Origin of Product

United States

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